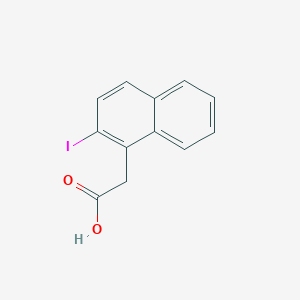
2-(2-Iodonaphthalen-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-Naphthaleneacetic acid is a chemical compound with the molecular formula C12H9IO2 and a molecular weight of 312.10 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by the presence of an iodine atom attached to the naphthalene ring, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 2-Iodo-1-Naphthaleneacetic acid typically involves the iodination of 1-Naphthaleneacetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the naphthalene ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
2-Iodo-1-Naphthaleneacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce naphthoquinones.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-Naphthaleneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of novel drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-Naphthaleneacetic acid involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the activity of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-1-Naphthaleneacetic acid can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: Lacks the iodine atom, resulting in different chemical reactivity and applications.
2-Naphthaleneacetic acid: Similar structure but without the iodine atom, leading to variations in its chemical properties and uses.
2-Iodo-5-methoxy-1-Naphthaleneacetic acid:
The uniqueness of 2-Iodo-1-Naphthaleneacetic acid lies in the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H9IO2 |
|---|---|
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
2-(2-iodonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
CPXNRZQTLVFIJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
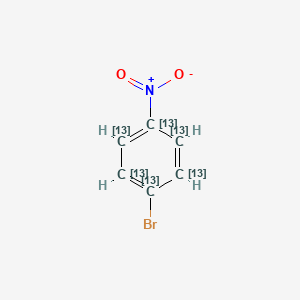
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)

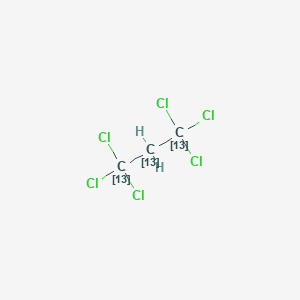

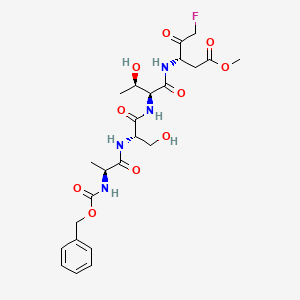
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
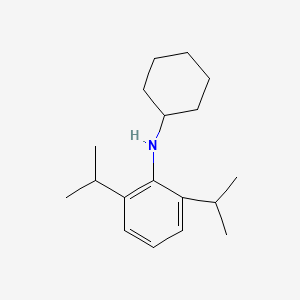
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
![bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
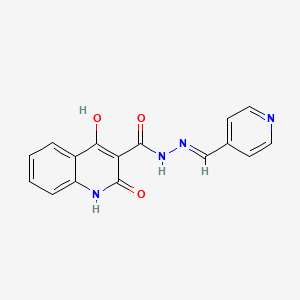

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)
